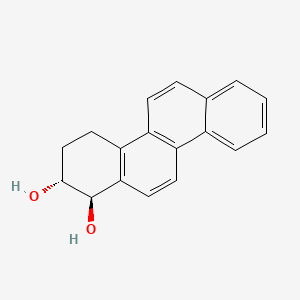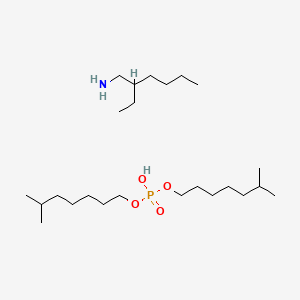
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate is a chemical compound with the molecular formula C24H54NO4P It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate typically involves the reaction of 2-ethylhexylamine with bis(6-methylheptyl) phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of bis(6-methylheptyl) phosphate: This intermediate is synthesized by reacting 6-methylheptanol with phosphoric acid.
Reaction with 2-ethylhexylamine: The bis(6-methylheptyl) phosphate is then reacted with 2-ethylhexylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Batch or continuous reactors: These reactors are used to control the reaction conditions, such as temperature, pressure, and mixing.
Purification steps: The product is purified using techniques like distillation, crystallization, or chromatography to remove impurities and obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered chemical structures.
Substitution: New compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the extraction and separation of metals, particularly in hydrometallurgical processes.
Mecanismo De Acción
The mechanism of action of (2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles. This property is crucial in its applications in extraction and separation processes. The molecular targets and pathways involved include:
Micelle formation: The compound forms micelles that encapsulate target molecules, aiding in their extraction and separation.
Surface tension reduction: By reducing surface tension, the compound enhances the efficiency of various chemical and biological processes.
Comparación Con Compuestos Similares
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate can be compared with other similar compounds, such as:
(2-Ethylhexyl)phosphate: Similar in structure but lacks the ammonium group, resulting in different properties and applications.
Bis(2-ethylhexyl) phosphate: Another similar compound with different alkyl groups, leading to variations in its chemical behavior and uses.
(2-Ethylhexyl)ammonium dihydrogen phosphate: Contains a different phosphate group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique properties and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
65122-03-4 |
|---|---|
Fórmula molecular |
C16H35O4P.C8H19N C24H54NO4P |
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
bis(6-methylheptyl) hydrogen phosphate;2-ethylhexan-1-amine |
InChI |
InChI=1S/C16H35O4P.C8H19N/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4;1-3-5-6-8(4-2)7-9/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7,9H2,1-2H3 |
Clave InChI |
MJRDRRWIAQOYMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


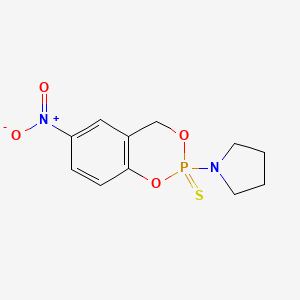
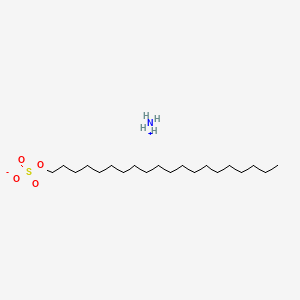
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
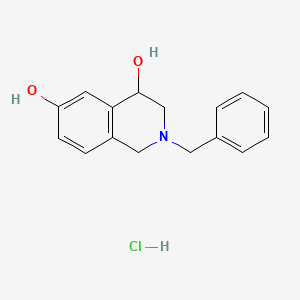
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
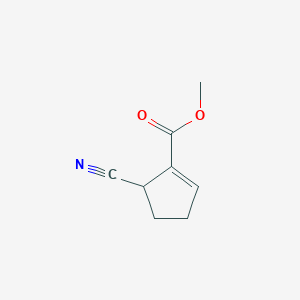

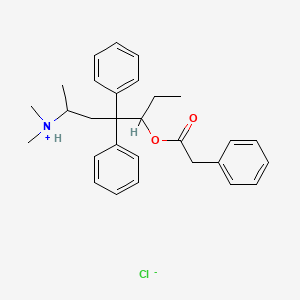


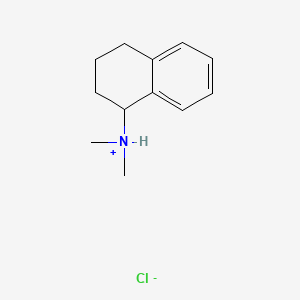
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
